molecular formula C24H30IN7O6 B1217484 N-Iodoacetylpuromycin CAS No. 51959-56-9

N-Iodoacetylpuromycin

Cat. No.: B1217484
CAS No.: 51959-56-9
M. Wt: 639.4 g/mol
InChI Key: HALMIAONJHEBLZ-UHFFFAOYSA-N
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Description

N-Iodoacetylpuromycin is a chemically modified derivative of puromycin, an aminonucleoside antibiotic that inhibits protein synthesis by incorporating itself into nascent polypeptide chains. The addition of an iodoacetyl group (–ICH2CO–) to puromycin’s primary amine enhances its reactivity, enabling its use as an affinity labeling agent for studying ribosome function or protein synthesis machinery . The iodoacetyl moiety facilitates covalent bonding with nucleophilic residues (e.g., cysteine thiols) in target proteins, making it a critical tool in structural and mechanistic biochemistry. Its synthesis typically involves reacting puromycin with iodoacetyl chloride or iodoacetic acid derivatives under controlled conditions, as exemplified by analogous procedures for iodoacetamide synthesis .

Properties

CAS No.

51959-56-9

Molecular Formula

C24H30IN7O6

Molecular Weight

639.4 g/mol

IUPAC Name

N-[5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-2-[(2-iodoacetyl)amino]-3-(4-methoxyphenyl)propanamide

InChI

InChI=1S/C24H30IN7O6/c1-31(2)21-19-22(27-11-26-21)32(12-28-19)24-20(35)18(16(10-33)38-24)30-23(36)15(29-17(34)9-25)8-13-4-6-14(37-3)7-5-13/h4-7,11-12,15-16,18,20,24,33,35H,8-10H2,1-3H3,(H,29,34)(H,30,36)

InChI Key

HALMIAONJHEBLZ-UHFFFAOYSA-N

SMILES

CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)NC(=O)C(CC4=CC=C(C=C4)OC)NC(=O)CI)O

Canonical SMILES

CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)NC(=O)C(CC4=CC=C(C=C4)OC)NC(=O)CI)O

Synonyms

N-iodoacetylpuromycin

Origin of Product

United States

Comparison with Similar Compounds

N-Iodoacetylpuromycin belongs to a family of puromycin derivatives and alkylating agents. Below is a detailed comparison with structurally or functionally related compounds:

Structural Analogs
Compound Structure Modification Reactivity Primary Application Key Reference(s)
This compound Puromycin + iodoacetyl group High (C–I bond) Covalent ribosome/protein labeling
Puromycin Native aminonucleoside None Translation inhibition (non-covalent)
Chloroacetylpuromycin Puromycin + chloroacetyl group Moderate Limited biochemical crosslinking
Iodoacetamide Simple iodoacetylamide (ICH2CONH2) High Protein thiol alkylation

Key Observations :

  • Reactivity : The iodoacetyl group in this compound exhibits higher nucleophilic substitution reactivity compared to chloroacetyl analogs due to the weaker C–I bond, enabling faster crosslinking .
  • Specificity: Unlike iodoacetamide, which non-specifically alkylates cysteine residues, this compound retains puromycin’s ability to bind ribosomes, allowing targeted labeling .
  • Toxicity : Both this compound and iodoacetamide require stringent safety protocols (e.g., gloves, ventilation) due to alkylation hazards .
Functional Comparison
Parameter This compound Iodoacetamide Chloroacetylpuromycin
Molecular Weight ~500–550 g/mol (estimated) 184.02 g/mol ~450–500 g/mol
Reaction Rate (with thiols) Fast (t1/2 < 1 min) Fast (t1/2 ~2 min) Slow (t1/2 >10 min)
Stability Light-sensitive; store at –20°C Light-sensitive More stable
Applications Ribosome profiling, targeted alkylation Proteomics, enzyme inhibition Low-utility crosslinking

Mechanistic Insights :

  • This compound’s ribosome-binding capacity allows it to act as a "molecular trap," covalently capturing translating ribosomes for cryo-EM studies. This dual functionality is absent in simpler alkylators like iodoacetamide .
  • Chloroacetylpuromycin’s lower reactivity limits its use in time-sensitive experiments, though it offers better storage stability .

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